molecular formula C9H9N3S2 B8674373 N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine CAS No. 655253-74-0

N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine

Cat. No. B8674373
CAS RN: 655253-74-0
M. Wt: 223.3 g/mol
InChI Key: WEFUVOIRNRUYLE-UHFFFAOYSA-N
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Description

N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine is a useful research compound. Its molecular formula is C9H9N3S2 and its molecular weight is 223.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

655253-74-0

Product Name

N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

N-methyl-1-(4-methylsulfanylthieno[2,3-d]pyrimidin-6-yl)methanimine

InChI

InChI=1S/C9H9N3S2/c1-10-4-6-3-7-8(13-2)11-5-12-9(7)14-6/h3-5H,1-2H3

InChI Key

WEFUVOIRNRUYLE-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC2=C(S1)N=CN=C2SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 14 but using 4-(methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde (Intermediate 15) in place of thieno[2,3-d]pyrimidine-6-carbaldehyde (intermediate 13) and methylamine (33% in methylated spirits) in place of 3,4-dimethoxybenzylamine. Colourless solid (73 mg, 98%);
Name
Intermediate 14
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0 (± 1) mol
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reactant
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reactant
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reactant
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[Compound]
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solid
Quantity
73 mg
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde (13 g), methylamine (33% in EtOH, 20.6 mL) and anhydrous MgSO4 (20 g) was stirred in DCM (465 ml) for 2 days at ambient temperature under an inert atmosphere. The reaction mixture was filtered then concentrated in vacuo to afford the title compound as a brown solid (13.8 g, 100%);
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13 g
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reactant
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20.6 mL
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reactant
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20 g
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reactant
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465 mL
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solvent
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Yield
100%

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